molecular formula C10H10FN3S B13683324 5-(3-Fluorophenethyl)-1,3,4-thiadiazol-2-amine

5-(3-Fluorophenethyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13683324
M. Wt: 223.27 g/mol
InChI Key: WGKXIWIFNLRJOI-UHFFFAOYSA-N
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Description

This compound has a molecular formula of C10H10FN3S and a molecular weight of 223.27 g/mol . It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3-fluorophenethyl)-1,3,4-thiadiazole typically involves the reaction of 3-fluorophenethylamine with thiocarbohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-fluorophenethyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

    Substitution: The amino group and the fluorophenethyl moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives.

Scientific Research Applications

2-Amino-5-(3-fluorophenethyl)-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-fluorophenethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3,4-thiadiazole: A simpler analog without the fluorophenethyl group.

    5-Phenyl-1,3,4-thiadiazole: Similar structure but with a phenyl group instead of the fluorophenethyl group.

    2-Amino-5-(2-chlorophenethyl)-1,3,4-thiadiazole: A closely related compound with a chlorine atom instead of fluorine.

Uniqueness

2-Amino-5-(3-fluorophenethyl)-1,3,4-thiadiazole is unique due to the presence of the fluorophenethyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H10FN3S

Molecular Weight

223.27 g/mol

IUPAC Name

5-[2-(3-fluorophenyl)ethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H10FN3S/c11-8-3-1-2-7(6-8)4-5-9-13-14-10(12)15-9/h1-3,6H,4-5H2,(H2,12,14)

InChI Key

WGKXIWIFNLRJOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CCC2=NN=C(S2)N

Origin of Product

United States

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